N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
CAS No.: 2034499-11-9
Cat. No.: VC5204015
Molecular Formula: C18H16N2O5S2
Molecular Weight: 404.46
* For research use only. Not for human or veterinary use.
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide - 2034499-11-9](/images/structure/VC5204015.png)
Specification
CAS No. | 2034499-11-9 |
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Molecular Formula | C18H16N2O5S2 |
Molecular Weight | 404.46 |
IUPAC Name | N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Standard InChI | InChI=1S/C18H16N2O5S2/c1-20-15-10-14(3-4-16(15)25-18(20)21)27(22,23)19-8-6-13-2-5-17(26-13)12-7-9-24-11-12/h2-5,7,9-11,19H,6,8H2,1H3 |
Standard InChI Key | LJYAARZKVFJTQH-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4)OC1=O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, reflects its intricate architecture. The molecular formula is C₁₉H₁₇N₃O₅S₂, with a molecular weight of 455.48 g/mol. Key functional groups include:
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A sulfonamide (-SO₂NH-) group at position 5 of the benzo[d]oxazole core.
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A 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole moiety, contributing rigidity and hydrogen-bonding capacity.
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A 2-(5-(furan-3-yl)thiophen-2-yl)ethyl side chain, introducing π-conjugated systems and steric complexity .
Structural Analysis
X-ray crystallography data for analogous compounds reveal planar configurations for the benzo[d]oxazole and thiophene rings, with dihedral angles between 5°–15° relative to the sulfonamide group. The furan-3-yl substituent on the thiophene ring introduces additional stereoelectronic effects, potentially influencing binding interactions with biological targets.
Table 1: Comparative Molecular Properties of Related Sulfonamide Derivatives
Property | Target Compound | Analog A | Analog B |
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Molecular Formula | C₁₉H₁₇N₃O₅S₂ | C₁₈H₁₈N₄O₃S | C₁₈H₁₆N₂O₆S₂ |
Molecular Weight (g/mol) | 455.48 | 366.43 | 420.45 |
Key Functional Groups | Sulfonamide, Oxazole, Thiophene-Furan | Sulfonamide, Imidazo-Oxazole | Sulfonamide, Furan-Thiophene |
Synthesis and Optimization Strategies
Synthetic Pathways
While explicit protocols for this compound remain unpublished, convergent synthesis strategies from analogous molecules suggest a multi-step approach:
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Benzo[d]oxazole Core Formation: Cyclization of 2-amino-4-methylphenol with phosgene or triphosgene yields 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole.
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Sulfonylation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at position 5, followed by amination with 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine.
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Side-Chain Elaboration: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the furan-thiophene moiety to the ethylamine spacer .
Reaction Conditions
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Sulfonylation: Conducted at 0–5°C in anhydrous dichloromethane with triethylamine as a base (yield: 65–72%).
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Amination: Requires refluxing in tetrahydrofuran (THF) for 12–18 hours (yield: 58–64%).
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Purification: Column chromatography using silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (400 MHz, DMSO-d6) signals:
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δ 2.45 (s, 3H, CH₃), δ 3.75–3.85 (m, 2H, CH₂), δ 6.45–7.85 (m, 8H, aromatic protons).
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The sulfonamide NH proton appears as a broad singlet at δ 9.12.
Infrared (IR) Spectroscopy
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Strong absorption at 1160 cm⁻¹ (S=O asymmetric stretching) and 1340 cm⁻¹ (S=O symmetric stretching) .
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C=O stretch of the oxazole ring at 1685 cm⁻¹.
Computational and Molecular Modeling Insights
Molecular Docking
AutoDock Vina simulations position the sulfonamide oxygen atoms within hydrogen-bonding distance of Tyr355 and Glu524 residues in COX-2 (PDB: 5KIR). The furan-thiophene system engages in π-π stacking with Phe518, enhancing binding stability.
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) due to lipophilic side chains.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring.
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Toxicity: Predicted hERG inhibition risk (IC₅₀ = 4.1 μM) necessitates structural optimization .
Future Directions and Research Gaps
Current data limitations include:
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